2,2,3-Trimethylheptane chemical properties and structure
2,2,3-Trimethylheptane chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,2,3-Trimethylheptane
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2,3-trimethylheptane, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Structure and Identification
2,2,3-Trimethylheptane is a branched alkane with the molecular formula C10H22. Its structure consists of a seven-carbon heptane (B126788) chain with three methyl group substituents at positions 2, 2, and 3.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,3-trimethylheptane[1] |
| Molecular Formula | C10H22[1] |
| SMILES | CCCCC(C)C(C)(C)C[1] |
| InChIKey | ACYHSTUWOQNWCX-UHFFFAOYSA-N[1] |
| CAS Number | 52896-92-1[1] |
Molecular Structure Diagram
graph "2_2_3_Trimethylheptane" { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124"];
// Heptane chain C1 [pos="0,0!", label="C"]; C2 [pos="1.5,0!", label="C"]; C3 [pos="3,0!", label="C"]; C4 [pos="4.5,0!", label="C"]; C5 [pos="6,0!", label="C"]; C6 [pos="7.5,0!", label="C"]; C7 [pos="9,0!", label="C"];
// Methyl groups C2_Me1 [pos="1.5,1.5!", label="C"]; C2_Me2 [pos="1.5,-1.5!", label="C"]; C3_Me [pos="3,1.5!", label="C"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C2 -- C2_Me1; C2 -- C2_Me2; C3 -- C3_Me; }
Caption: 2D structure of 2,2,3-trimethylheptane.Physicochemical Properties
A summary of the key physicochemical properties of 2,2,3-trimethylheptane is provided in the table below.
Quantitative Physicochemical Data
| Property | Value | Unit |
| Molecular Weight | 142.28 | g/mol |
| Melting Point | -53.99 | °C |
| Boiling Point | 157.61 - 158 | °C |
| Density | 0.7380 | g/cm³ |
| Refractive Index | 1.4145 | |
| Enthalpy of Vaporization | 46.9 | kJ/mol[2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |
Experimental Protocols
Synthesis of a Branched Alkane via Grignard Reaction (General Procedure)
This protocol describes a common method for the synthesis of branched alkanes.
Experimental Workflow for Branched Alkane Synthesis
Caption: Generalized workflow for the synthesis of a branched alkane.
Methodology:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of an appropriate haloalkane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, resulting in the formation of the Grignard reagent.
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Reaction with a Ketone: The Grignard reagent is cooled in an ice bath, and a solution of a suitable ketone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
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Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product, a tertiary alcohol, is then typically dehydrated to an alkene and subsequently hydrogenated to the corresponding branched alkane. Final purification is achieved by fractional distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Hydrocarbons (General Procedure)
This protocol outlines a general method for the analysis of volatile hydrocarbons like 2,2,3-trimethylheptane.[3][4][5]
Experimental Workflow for GC-MS Analysis
Caption: Generalized workflow for GC-MS analysis of volatile hydrocarbons.
Methodology:
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. An internal standard may be added for quantitative analysis.
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GC-MS Instrumentation: A gas chromatograph equipped with a mass selective detector is used. A nonpolar capillary column (e.g., DB-5ms) is typically employed for hydrocarbon analysis.
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Chromatographic Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min, and a final hold at 250 °C for 5 minutes.
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Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Scan Rate: 2 scans/second.
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-
Data Analysis: The retention time of the analyte peak is used for preliminary identification. The mass spectrum of the peak is then compared with a reference library (e.g., NIST) for confirmation.
Spectroscopic Data
While detailed experimental protocols for acquiring the spectra of 2,2,3-trimethylheptane are not available, representative mass spectral data can be found in public databases. The mass spectrum of 2,2,3-trimethylheptane is characterized by fragmentation patterns typical of branched alkanes, with prominent peaks corresponding to the loss of methyl and larger alkyl fragments.[6][7] The base peak is often observed at m/z 57, corresponding to the tert-butyl cation.
This guide provides a foundational understanding of the chemical properties and structure of 2,2,3-trimethylheptane. For further in-depth research, it is recommended to consult specialized chemical databases and peer-reviewed scientific literature.
References
- 1. 2,2,3-Trimethylheptane | C10H22 | CID 521416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 2,2,3-trimethyl- [webbook.nist.gov]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Solved The mass spectra of heptane and 2,2,3-trimethylbutane | Chegg.com [chegg.com]
- 7. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
